molecular formula C18H27N5O3 B6965071 5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide

5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide

Cat. No.: B6965071
M. Wt: 361.4 g/mol
InChI Key: PJBRVFRFAPFIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide is a complex organic compound featuring a piperidine ring, a pyridine ring, and multiple functional groups

Properties

IUPAC Name

5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-18(2,3)22-17(26)23-9-7-13(8-10-23)21-15(24)12-5-6-14(20-11-12)16(25)19-4/h5-6,11,13H,7-10H2,1-4H3,(H,19,25)(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBRVFRFAPFIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. The tert-butylcarbamoyl group is introduced via a carbamoylation reaction, while the pyridine ring is functionalized through a series of substitution reactions. The final coupling of these intermediates is achieved under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays, helping to study protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its functional versatility.

Mechanism of Action

The mechanism of action of 5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-piperidone: Shares the piperidine ring and tert-butyl group but lacks the pyridine ring and additional functional groups.

    2,5-dicarboxypyridine: Contains the pyridine ring with carboxyl groups but lacks the piperidine ring and tert-butylcarbamoyl group.

Uniqueness

5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide is unique due to its combination of a piperidine ring, a pyridine ring, and multiple functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.